molecular formula C9H7ClN2 B3029113 7-Chloro-5-methylquinoxaline CAS No. 532934-94-4

7-Chloro-5-methylquinoxaline

Cat. No.: B3029113
CAS No.: 532934-94-4
M. Wt: 178.62
InChI Key: YBGGRLFPJLCULX-UHFFFAOYSA-N
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Description

7-Chloro-5-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇ClN₂. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry . The compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methylquinoxaline typically involves the condensation of o-phenylenediamine with 7-chloro-5-methyl-1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids, bases, or transition metals, to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines depending on the reagents and conditions used .

Scientific Research Applications

7-Chloro-5-methylquinoxaline has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-5-methylquinoxaline is unique due to the combined presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its potency and selectivity in various applications .

Properties

IUPAC Name

7-chloro-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGRLFPJLCULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668621
Record name 7-Chloro-5-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532934-94-4
Record name 7-Chloro-5-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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